(2-Chloro-4-fluorophenyl)acetyl chloride
Overview
Description
(2-Chloro-4-fluorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5Cl2FO and a molecular weight of 207.03 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-fluorophenyl)acetyl chloride typically involves the chlorination of (2-Chloro-4-fluorophenyl)acetic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions . The reaction proceeds as follows:
(2-Chloro-4-fluorophenyl)acetic acid+SOCl2→(2-Chloro-4-fluorophenyl)acetyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-fluorophenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form (2-Chloro-4-fluorophenyl)acetic acid and hydrochloric acid.
Friedel-Crafts Acylation: Used as an acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.
Hydrolysis: Conducted in aqueous media at ambient temperature.
Friedel-Crafts Acylation: Performed under anhydrous conditions with a Lewis acid catalyst.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(2-Chloro-4-fluorophenyl)acetic acid: Formed from hydrolysis.
Aromatic Ketones: Formed from Friedel-Crafts acylation.
Scientific Research Applications
(2-Chloro-4-fluorophenyl)acetyl chloride is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluorophenyl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in various synthetic and biological applications to introduce specific functional groups into molecules .
Comparison with Similar Compounds
- (2-Chloro-4-fluorophenyl)acetic acid
- 4-Fluorophenylacetyl chloride
- 2-Chloro-4-fluoroacetophenone
Comparison:
- (2-Chloro-4-fluorophenyl)acetyl chloride is unique due to its dual halogen substitution (chlorine and fluorine), which imparts distinct reactivity and selectivity in chemical reactions compared to its analogs.
- 4-Fluorophenylacetyl chloride lacks the chlorine substituent, resulting in different reactivity and applications.
- 2-Chloro-4-fluoroacetophenone has a ketone functional group instead of an acyl chloride, leading to different chemical behavior and uses.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-7-4-6(11)2-1-5(7)3-8(10)12/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRSVTMKTCLBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373951 | |
Record name | (2-Chloro-4-fluorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-45-1 | |
Record name | 2-Chloro-4-fluorobenzeneacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676348-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-4-fluorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 676348-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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